(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate
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Overview
Description
NAS181 is a potent and selective antagonist of the serotonin receptor subtype 5-hydroxytryptamine 1B (5-HT1B). It has a high affinity for the rat 5-HT1B receptor with a dissociation constant (Ki) of 47 nanomolar . This compound is known for its ability to enhance the accumulation of 5-hydroxytryptophan in rat brain regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAS181 involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of NAS181 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
NAS181 undergoes various chemical reactions, including:
Oxidation: NAS181 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: NAS181 can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives of NAS181 .
Scientific Research Applications
NAS181 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the serotonin receptor subtype 5-HT1B.
Biology: Helps in understanding the role of serotonin in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new drugs targeting the serotonin system
Mechanism of Action
NAS181 exerts its effects by selectively binding to the 5-HT1B receptor, inhibiting its activity. This leads to an increase in the turnover and synaptic concentration of serotonin by inhibiting terminal 5-HT1B autoreceptors . The molecular targets involved include the 5-HT1B receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
GR127935: Another selective 5-HT1B receptor antagonist.
SB224289: A selective 5-HT1B receptor antagonist with a different chemical structure.
CP93129: A selective 5-HT1B receptor agonist.
Uniqueness of NAS181
NAS181 is unique due to its high selectivity and potency for the 5-HT1B receptor. It shows a 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor, making it a valuable tool for studying species-specific differences in serotonin receptor function .
Properties
CAS No. |
205242-62-2 |
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Molecular Formula |
C20H30N2O7S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C19H26N2O4.CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;1H3,(H,2,3,4)/t17-;/m1./s1 |
InChI Key |
JDFGAOJLDPTWBF-UNTBIKODSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Canonical SMILES |
CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Synonyms |
2-(((3-(morpholinylmethyl)-2H-chromen-8-yl)oxy)methyl)morpholine MCOMM methanesulfonate NAS-181 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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